Selectivity Window Over Adenosine A2A Receptors: A Critical Parameter for CNS and Cardiovascular Applications
The target compound demonstrates a 197-fold selectivity for hA3R over hA2AR (Ki ratio: 2950 nM / 15 nM), a margin that far exceeds that of the classical triazoloquinazoline antagonist MRS 1220 [1]. MRS 1220, while more potent at hA3R (Ki 0.65 nM), achieves only an 80-fold selectivity over its rat A2A interaction (Ki 52 nM) . For applications demanding minimal A2A engagement—such as studies of A3-mediated cardioprotection where A2A activation triggers vasodilation—this larger selectivity window translates to a reduced risk of confounding vascular effects.
(hA2A Ki 2950 nM vs hA3 Ki 15 nM)
| Evidence Dimension | Ligand selectivity: hA2A Ki / hA3 Ki |
|---|---|
| Target Compound Data | 197-fold (hA2A Ki: 2950 nM; hA3 Ki: 15 nM) |
| Comparator Or Baseline | MRS 1220: 80-fold selectivity (rA2A Ki: 52 nM; hA3 Ki: 0.65 nM) |
| Quantified Difference | The target compound provides a 2.5× wider selectivity window over A2A receptors compared to MRS 1220. |
| Conditions | Radioligand competition binding in CHO cell membranes expressing human (target compound) or rat (MRS 1220) adenosine receptors. |
Why This Matters
A wider A3/A2A selectivity window reduces A2A-mediated off-target effects such as vasodilation and heart rate changes, making the compound more suitable for in vivo cardiovascular studies.
- [1] BindingDB Entry BDBM50470497. Affinity data for human adenosine A3 (Ki: 15 nM) and A2A (Ki: 2950 nM) receptors. View Source
